N-{2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxoethyl}-N-(furan-2-ylmethyl)benzenesulfonamide (non-preferred name)
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Overview
Description
N-{2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxoethyl}-N-(furan-2-ylmethyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a hydrazinyl group, a furan ring, and a benzenesulfonamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N-{2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxoethyl}-N-(furan-2-ylmethyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the hydrazinyl derivative, followed by the introduction of the benzenesulfonamide group and the furan ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis efficiently .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The benzenesulfonamide group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines.
Scientific Research Applications
N-{2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxoethyl}-N-(furan-2-ylmethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds include other hydrazinyl derivatives and benzenesulfonamide compounds. Compared to these, N-{2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxoethyl}-N-(furan-2-ylmethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds include:
- N-(furan-2-ylmethyl)-N-{2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide
- (2E)-2-(3,4-Dimethoxybenzylidene)-1-indanone
This compound’s unique structure makes it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
2-[benzenesulfonyl(furan-2-ylmethyl)amino]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6S/c1-29-20-11-10-17(13-21(20)30-2)14-23-24-22(26)16-25(15-18-7-6-12-31-18)32(27,28)19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,24,26)/b23-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXLHPLJABFRON-OEAKJJBVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CN(CC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CN(CC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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